molecular formula C13H13FN2O B1446626 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol CAS No. 1269665-16-8

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol

Cat. No. B1446626
CAS RN: 1269665-16-8
M. Wt: 232.25 g/mol
InChI Key: GVRMUXVTMXOBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” is a chemical compound with the molecular formula C13H13FN2O and a molecular weight of 232.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol”, involves various methods including the Umemoto reaction and Balts-Schiemann reaction . The synthesis of phenols can be achieved through several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” consists of a pyridine ring attached to a phenol group through a methylene bridge. The pyridine ring carries a methyl group, and the phenol group is substituted with a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” include a molecular weight of 232.25 . Other specific properties like boiling point and storage conditions are not provided .

Scientific Research Applications

Antifungal Effects and Polymer Inclusion

A study on fluorinated phenol derivatives, including pyridine Schiff bases similar to 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, explored their synthesis, characterization, and antifungal properties. These compounds were tested for their antifungal activity against yeasts, and the inclusion of these compounds into epichlorohydrin-β-cyclodextrin polymers was found to enhance their solubility and antifungal effectiveness. This suggests potential applications in the development of new antifungal agents and drug delivery systems (Carreño et al., 2018).

Chemo-Sensing Applications

Another study focused on the use of salicylaldehyde-based hydrazones, including compounds structurally related to 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol, for selective fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds demonstrated high selectivity towards Al3+ over other common metal ions and were investigated for their potential in living cells imaging, indicating their usefulness in biochemical and medical research, particularly in the detection of aluminum ions in biological systems (Rahman et al., 2017).

Future Directions

The future directions for “4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol” and similar compounds could involve their potential use in various applications due to their interesting physical, chemical, and biological properties . These could include their use in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-fluoro-2-[(pyridin-4-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-12-1-2-13(17)11(7-12)9-16-8-10-3-5-15-6-4-10/h1-7,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRMUXVTMXOBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNCC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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